Cas no 16754-39-5 (Prop-2-ynyl Carbamate)

Prop-2-ynyl Carbamate 化学的及び物理的性質
名前と識別子
-
- 2-Propyn-1-ol,1-carbamate
- Carbamic acid 2-propynyl ester
- prop-2-ynyl carbamate
- 2-Propyn-1-ol, carbamate (8CI,9CI)
- 2-Propynyl carbamate
- 3-Carbamoyloxy-propin
- AC1L1EGP
- BRN 1745112
- carbamic acid prop-2-ynyl ester
- Carbamidsaeure-prop-2-inylester
- prop-2-yn-1-yl carbamate
- Propargyl carbamate
- Propinol-carbamat
- Prop-2-ynyl Carbamate
-
- MDL: MFCD00459996
- インチ: InChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6)
- InChIKey: QVCOXWYMPCBIMH-UHFFFAOYSA-N
- ほほえんだ: C#CCOC(N)=O
計算された属性
- せいみつぶんしりょう: 99.03205
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 52.32
- LogP: 0.41520
Prop-2-ynyl Carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB445903-500 mg |
Prop-2-ynyl carbamate; min. 95% |
16754-39-5 | 500mg |
€728.00 | 2023-04-22 | ||
Enamine | EN300-731032-0.05g |
prop-2-yn-1-yl carbamate |
16754-39-5 | 95% | 0.05g |
$66.0 | 2023-07-11 | |
Enamine | EN300-731032-0.5g |
prop-2-yn-1-yl carbamate |
16754-39-5 | 95% | 0.5g |
$271.0 | 2023-07-11 | |
Enamine | EN300-731032-2.5g |
prop-2-yn-1-yl carbamate |
16754-39-5 | 95% | 2.5g |
$726.0 | 2023-07-11 | |
Enamine | EN300-731032-0.1g |
prop-2-yn-1-yl carbamate |
16754-39-5 | 95% | 0.1g |
$98.0 | 2023-07-11 | |
Enamine | EN300-731032-1.0g |
prop-2-yn-1-yl carbamate |
16754-39-5 | 95% | 1.0g |
$371.0 | 2023-07-11 | |
TRC | P839670-50mg |
Prop-2-ynyl Carbamate |
16754-39-5 | 50mg |
$ 185.00 | 2022-06-03 | ||
Chemenu | CM312300-1g |
Prop-2-yn-1-yl carbamate |
16754-39-5 | 95% | 1g |
$715 | 2023-02-02 | |
TRC | P839670-100mg |
Prop-2-ynyl Carbamate |
16754-39-5 | 100mg |
$ 275.00 | 2022-06-03 | ||
Enamine | EN300-731032-0.25g |
prop-2-yn-1-yl carbamate |
16754-39-5 | 95% | 0.25g |
$142.0 | 2023-07-11 |
Prop-2-ynyl Carbamate 関連文献
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Maria Cristina Cassani,Francesca Gambassi,Barbara Ballarin,Daniele Nanni,Ilaria Ragazzini,Davide Barreca,Chiara Maccato,Antonietta Guagliardi,Norberto Masciocchi,Alessandro Kovtun,Katia Rubini,Elisa Boanini RSC Adv. 2021 11 20429
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Kuntal Pal,Chandra M. R. Volla Org. Chem. Front. 2017 4 1380
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Benjamin J. Stenton,Bruno L. Oliveira,Maria J. Matos,Laura Sinatra,Gon?alo J. L. Bernardes Chem. Sci. 2018 9 4185
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Christina G?rgen née Boersch,Kiril Lutsenko,Eugen Merkul,Walter Frank,Thomas J. J. Müller Org. Chem. Front. 2016 3 887
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Hiromichi Egami,Shinji Kamisuki,Kosuke Dodo,Miwako Asanuma,Yoshitaka Hamashima,Mikiko Sodeoka Org. Biomol. Chem. 2011 9 7667
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Kenji Hayamizu,Kota Koike,Kosuke Dodo,Miwako Asanuma,Hiromichi Egami,Mikiko Sodeoka Chem. Sci. 2023 14 8249
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Pradip Dey,Shabnam Hemmati-Sadeghi,Rainer Haag Polym. Chem. 2016 7 375
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Nicola Ashman,Jonathan D. Bargh,David R. Spring Chem. Soc. Rev. 2022 51 9182
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Giuseppe Mazzeo,Giovanna Longhi,Sergio Abbate,Martina Palomba,Luana Bagnoli,Francesca Marini,Claudio Santi,Jianlin Han,Vadim A. Soloshonok,Emilio Di Crescenzo,Renzo Ruzziconi Org. Biomol. Chem. 2017 15 3930
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Prem Bahadur Gurung,Prakash Thapa,Ishani Lakshika Hettiarachchi,Jianglong Zhu Org. Biomol. Chem. 2022 20 7006
Prop-2-ynyl Carbamateに関する追加情報
Research Briefing on Prop-2-ynyl Carbamate (CAS: 16754-39-5): Recent Advances and Applications
Prop-2-ynyl Carbamate (CAS: 16754-39-5) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The information presented herein is derived from recent peer-reviewed publications, patent filings, and industry reports, ensuring the accuracy and timeliness of the content.
Recent studies have highlighted the role of Prop-2-ynyl Carbamate as a key intermediate in the synthesis of bioactive molecules. Its unique structural features, including the presence of a carbamate group and a propargyl moiety, make it a valuable building block for the development of novel pharmaceuticals. For instance, researchers have utilized this compound in the design of enzyme inhibitors targeting various disease pathways, such as cancer and neurodegenerative disorders. The compound's ability to undergo click chemistry reactions further enhances its utility in bioconjugation and drug delivery systems.
One of the most notable advancements in the application of Prop-2-ynyl Carbamate is its use in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a revolutionary class of therapeutics that degrade target proteins rather than merely inhibiting them. Recent publications have demonstrated the successful incorporation of Prop-2-ynyl Carbamate into PROTAC molecules, enabling the selective degradation of disease-relevant proteins. This approach has shown promising results in preclinical models of cancer, particularly in targeting oncogenic proteins that are traditionally considered "undruggable."
In addition to its therapeutic potential, Prop-2-ynyl Carbamate has also been explored for its utility in chemical biology research. For example, it has been employed as a probe to study enzyme mechanisms and protein-ligand interactions. The compound's propargyl group allows for efficient labeling and detection, making it an invaluable tool for researchers investigating cellular processes. Recent studies have utilized this property to develop fluorescent and biotinylated derivatives, enabling real-time visualization and isolation of target proteins in complex biological systems.
The synthesis and optimization of Prop-2-ynyl Carbamate derivatives have also been a focal point of recent research. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and green chemistry approaches, have improved the efficiency and scalability of its production. These developments are critical for ensuring the compound's availability for both research and industrial applications. Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the design of more potent and selective derivatives, paving the way for the next generation of therapeutics.
In conclusion, Prop-2-ynyl Carbamate (CAS: 16754-39-5) continues to be a compound of significant interest in the chemical biology and medicinal chemistry communities. Its diverse applications, ranging from drug discovery to chemical biology tools, underscore its versatility and potential. The recent advancements discussed in this briefing highlight the compound's growing importance in addressing unmet medical needs and advancing our understanding of biological systems. Future research is expected to further expand its applications, particularly in the development of targeted therapies and diagnostic tools.
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